molecular formula C19H25N5O B2603665 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1203173-04-9

2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2603665
CAS No.: 1203173-04-9
M. Wt: 339.443
InChI Key: LYQVEPJYEWWXEC-UHFFFAOYSA-N
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Description

2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic organic compound that features a complex structure incorporating a pyrimidine ring, a pyrrolidine ring, and a benzamide moiety

Mechanism of Action

Target of Action

The primary target of the compound 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is the kappa opioid receptor (KOR). This receptor is a type of opioid receptor that binds to opioid-like compounds in the brain . The KOR plays a crucial role in pain perception, consciousness, motor control, and mood .

Mode of Action

This compound acts as an antagonist at the KOR . This means it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other substances. This action can result in changes in pain perception, mood, and other physiological functions .

Biochemical Pathways

The compound’s action on the KOR can affect various biochemical pathways. For instance, it can influence the release of neurotransmitters, which are chemicals that transmit signals in the brain. By blocking the KOR, this compound can alter the levels of certain neurotransmitters, leading to changes in pain perception, mood, and other physiological functions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels and neuronal activity. By blocking the KOR, the compound can alter the activity of neurons and the levels of neurotransmitters, leading to changes in pain perception, mood, and other physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with pyrrolidine.

    Attachment of the Benzamide Group: The final step involves coupling the pyrimidine-pyrrolidine intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide: can be compared with other pyrimidine-based compounds such as:

Uniqueness

The unique combination of the pyrimidine, pyrrolidine, and benzamide groups in this compound provides a distinct pharmacophore that can interact with a variety of biological targets, making it a versatile compound in medicinal chemistry.

This detailed overview highlights the synthetic routes, chemical reactions, applications, and unique features of this compound, showcasing its potential in various scientific fields

Properties

IUPAC Name

2-methyl-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-7-3-4-8-16(14)19(25)21-10-9-20-17-13-18(23-15(2)22-17)24-11-5-6-12-24/h3-4,7-8,13H,5-6,9-12H2,1-2H3,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQVEPJYEWWXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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